Leu-Leu acetate salt
Description
Significance of Dipeptides and Modified Peptide Derivatives in Biochemical and Molecular Research
Dipeptides, consisting of two amino acids linked by a peptide bond, are not merely intermediates in protein metabolism but are increasingly recognized for their distinct biological roles. They are pivotal in understanding complex protein structures and functions. cymitquimica.com Research has illuminated their involvement in a myriad of physiological processes, including neurotransmission, antioxidant activities, and cell signaling. Modified peptide derivatives, such as those in salt forms like acetate (B1210297) salts, are crucial for enhancing the stability and solubility of peptides for research applications. chemimpex.com The acetate form of a peptide, for instance, can be preferable in later stages of drug development. ambiopharm.com
Overview of Leucine-Containing Dipeptides in Academic Inquiry
Leucine (B10760876), an essential branched-chain amino acid (BCAA), is a key component in numerous dipeptides studied for their physiological effects. nih.gov Dipeptides containing leucine are investigated for their role in regulating protein synthesis, energy metabolism, and immune function. nih.gov For example, studies on dipeptides composed of leucine and lysine (B10760008) have demonstrated their potential antioxidant and anti-aging properties. nih.gov Furthermore, the dipeptide L-Leucyl-L-leucine (Leu-Leu) has been a subject of interest in studies related to muscle protein turnover, with research suggesting that dileucine ingestion can be more effective than leucine alone in stimulating muscle protein synthesis. nih.gov
The hydrophobic nature of leucine influences the properties of dipeptides containing it, often rendering them more soluble in organic solvents than in water. cymitquimica.com This characteristic is a key consideration in experimental design and in understanding their biological interactions.
Specific Research Landscape and Academic Relevance of Leu-Leu Acetate Salt
While extensive research exists on L-Leucyl-L-leucine and other leucine-containing peptides, specific studies focusing exclusively on its acetate salt form are less prevalent in publicly available literature. The academic relevance of this compound is largely inferred from the research conducted on the Leu-Leu dipeptide itself and the general use of acetate as a counter-ion in peptide research.
The acetate salt form of a peptide is often chosen for its biocompatibility and its ability to create a stable, lyophilized product, which is advantageous for research and development. ambiopharm.com Therefore, this compound would be a chemically stable and soluble form of the dipeptide, making it a suitable candidate for a variety of in vitro and in vivo studies.
Research on L-Leucyl-L-leucine methyl ester, a derivative of the Leu-Leu dipeptide, has shown its cytotoxic effects on certain lymphocytes, highlighting the potential for modified Leu-Leu compounds in immunological research. pnas.orgbiologists.com These studies underscore the importance of the specific chemical form of the dipeptide in determining its biological activity.
The table below summarizes key research areas involving leucine-containing dipeptides, providing a context for the potential applications of this compound.
| Research Area | Investigated Leucine-Containing Dipeptide | Key Findings |
| Muscle Metabolism | L-Leucyl-L-leucine | More effective than leucine in stimulating muscle protein synthesis. nih.gov |
| Antioxidant & Anti-aging | Leucine-Lysine Dipeptides | Exhibit antioxidant and antiglycation properties, extending lifespan in C. elegans. nih.gov |
| Immunology | L-Leucyl-L-leucine methyl ester | Induces apoptosis in cytotoxic lymphocytes. biologists.com |
| Antifungal Activity | Cyclic Leu-Leu dipeptide | Shows inhibitory effects against Candida albicans and Aspergillus niger. mdpi.com |
This table is based on data from the text.
Current Research Gaps and Future Academic Directions for this compound Studies
The primary research gap is the lack of studies that specifically characterize and investigate the biological activities of this compound. While the properties and functions of the Leu-Leu dipeptide are an active area of research, the influence of the acetate counter-ion on its efficacy and mechanism of action remains to be elucidated.
Future academic directions should focus on:
Direct Comparative Studies: Conducting research that directly compares the bioactivity of this compound with other salt forms (e.g., hydrochloride, trifluoroacetate) and the free dipeptide. This would clarify the specific role of the acetate counter-ion.
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo behavior.
Mechanism of Action Studies: Delving deeper into the molecular mechanisms through which Leu-Leu, in its acetate salt form, exerts its effects on muscle protein synthesis, oxidative stress, and immune cell function.
Therapeutic Potential: Exploring the potential of this compound as a therapeutic agent in conditions such as sarcopenia, metabolic disorders, and immune-related diseases, building upon the foundational research of the Leu-Leu dipeptide. Further research is needed to determine the effects of long-term consumption of amino acid supplements on various physiological functions. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3.C2H4O2/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4;1-2(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);1H3,(H,3,4)/t9-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUHGRPWUPRNDP-IYPAPVHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746719 | |
| Record name | L-Leucyl-L-leucine--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73237-76-0 | |
| Record name | L-Leucine, N-L-leucyl-, monoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73237-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leucyl-L-leucine--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for Leu Leu Acetate Salt
Established Peptide Synthesis Approaches and Adaptations for Leu-Leu Dipeptides
The formation of the peptide bond between two leucine (B10760876) residues is the cornerstone of Leu-Leu synthesis. Both solid-phase and solution-phase methodologies are routinely employed, each with specific adaptations for dipeptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Leu-Leu Analogues
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for creating peptides, including dipeptides and their analogues. ontosight.aismolecule.com This method involves attaching an amino acid to a solid resin support and then sequentially adding subsequent amino acids. To prevent unwanted side reactions, protecting groups are used to temporarily block reactive parts of the amino acids. iris-biotech.de
A common strategy in SPPS is the use of the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection scheme. iris-biotech.demasterorganicchemistry.com The Fmoc group protects the N-terminus and is removed with a base like piperidine, while tBu groups protect side chains and are cleaved with a strong acid, such as trifluoroacetic acid (TFA), at the end of the synthesis. iris-biotech.demasterorganicchemistry.com The final cleavage from the resin is often performed using TFA. ambiopharm.com
For the synthesis of Leu-Leu, the first leucine residue is anchored to the resin. Following the removal of its N-terminal protecting group, the second protected leucine is introduced and coupled using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.comlibretexts.orgnih.gov This cycle of deprotection and coupling is the foundation of SPPS.
| Reagent/Technique | Purpose in SPPS of Leu-Leu |
| Resin | Solid support for peptide chain elongation. |
| Fmoc-Leu-OH | N-terminally protected leucine for addition. |
| Piperidine | Base for removal of the Fmoc protecting group. |
| DCC/EDC | Coupling agents to facilitate peptide bond formation. |
| TFA | Acid for cleavage of the final peptide from the resin and removal of side-chain protecting groups. ambiopharm.com |
This table outlines the key reagents and their functions in the Solid-Phase Peptide Synthesis of Leu-Leu.
Solution-Phase Peptide Synthesis Techniques for Leu-Leu Derivatives
Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical approach where the entire synthesis occurs in a solution. ontosight.aimasterorganicchemistry.com This method is also utilized for producing Leu-Leu derivatives. researchgate.net A key challenge in solution-phase synthesis is the potential for multiple unwanted reactions, as each amino acid has both an amino and a carboxyl group that can react. masterorganicchemistry.com
To ensure the specific formation of the desired Leu-Leu dipeptide, protecting groups are essential. masterorganicchemistry.comlibretexts.org The amino group of one leucine molecule is protected, often with a tert-butyloxycarbonyl (Boc) group, while the carboxyl group of the second leucine is protected, for example, as a methyl or benzyl (B1604629) ester. masterorganicchemistry.comlibretexts.org This strategy leaves a single reactive amine and a single reactive carboxylic acid, directing the reaction to form the correct peptide bond with high efficiency when a coupling agent like DCC is added. masterorganicchemistry.com After the dipeptide is formed, the protecting groups are removed in subsequent steps. libretexts.org
Targeted Chemical Modifications and Functionalization of Leu-Leu Acetate (B1210297) Salt
Beyond its synthesis, the Leu-Leu dipeptide can be chemically modified to serve specific research purposes. These modifications include the formation of its acetate salt and derivatization to create molecular probes.
Acetate Salt Formation and Its Role in Synthetic Processes
Peptides synthesized via SPPS are often initially isolated as trifluoroacetate (B77799) (TFA) salts, a result of using TFA for cleavage from the resin and in purification steps. ambiopharm.comlifetein.com However, TFA can have undesirable effects in biological assays. nih.gov Consequently, it is common practice to convert the TFA salt to an acetate salt. ambiopharm.combiocat.com
The acetate salt form is frequently preferred for several reasons. It is generally considered more biocompatible for cell-based studies and preclinical research. nih.govbiocat.com Furthermore, acetate salts can sometimes lead to a more favorable physical form of the lyophilized (freeze-dried) peptide powder compared to the fluffy nature of some TFA salts. ambiopharm.com The conversion to the acetate salt is typically achieved through ion-exchange chromatography, where the peptide is loaded onto a column and washed with an acetic acid buffer before elution. lifetein.com The presence of the acetate counter-ion can also enhance the solubility and stability of the peptide in aqueous solutions. ontosight.ai
Derivatization Strategies for Modifying Leu-Leu Acetate Salt for Research Probes
To study the biological roles and transport of Leu-Leu, researchers often create derivatized versions that act as research probes. These modifications can introduce reporter groups or alter the peptide's properties for specific analytical techniques.
One common strategy is the introduction of a "caged" group. Caged compounds are molecules that are biologically inactive until a specific stimulus, often light, is applied to release the active molecule. nih.gov For instance, L-leucyl-L-leucine methyl ester has been modified with groups like an o-nitrobenzyl group, which can be rapidly cleaved by UV irradiation to release the dipeptide ester. nih.gov
Another derivatization approach involves modifying the peptide to enhance its detection in mass spectrometry. This can be achieved by adding a tag that improves ionization efficiency. shimadzu-webapp.eunih.gov For example, pyrylium (B1242799) salts can be used to derivatize the N-terminal amino group of a peptide, introducing a fixed positive charge that significantly enhances the signal in mass spectrometric analysis. shimadzu-webapp.eu Similarly, derivatization with isobutyl chloroformate has been shown to improve fragmentation patterns in tandem mass spectrometry, aiding in the identification of dipeptides in complex mixtures like urine. wiley.com These methods allow for more sensitive and reliable quantification and identification of Leu-Leu and its metabolites in biological samples.
| Derivatization Agent | Purpose | Analytical Advantage |
| o-Nitrobenzyl group | Caging the dipeptide | Controlled release of Leu-Leu upon photoreactivation. nih.gov |
| Pyrylium salts | Introducing a fixed positive charge | Increased ionization efficiency and sensitivity in mass spectrometry. shimadzu-webapp.eu |
| Isobutyl chloroformate | Modifying amino groups | Improved fragmentation for easier identification in tandem MS. wiley.com |
| Dansyl chloride | Labeling for LC-MS analysis | Enables annotation and quantification of dipeptides in complex biological samples. researchgate.net |
This table summarizes various derivatization strategies for Leu-Leu to create research probes.
Chemo-Enzymatic Synthesis Routes for this compound and Its Analogues
Chemo-enzymatic synthesis combines the precision of enzymes with the versatility of chemical methods to produce peptides. frontiersin.orggoogle.com This approach is gaining traction for the synthesis of Leu-Leu and its analogues due to its potential for being more environmentally friendly than purely chemical routes. frontiersin.org
Enzymes such as papain and L-amino acid ligases can be used to catalyze the formation of the peptide bond between two leucine residues. acs.orgnih.gov For example, a novel L-amino acid ligase from Pseudomonas sessilinigenes has been identified that effectively catalyzes the conversion of L-leucine to Leu-Leu. nih.gov To improve the yield and prevent the breakdown of the newly formed dipeptide, the process can be carried out using engineered E. coli cells that overexpress the ligase and have had certain peptide-degrading enzymes (peptidases) removed. nih.gov
A significant advantage of enzymatic synthesis is its high stereoselectivity, ensuring the formation of the desired L-L isomer. The process can be optimized for factors like temperature, pH, and substrate concentration to achieve high yields. acs.org For instance, one study achieved a space-time yield of 23.85 g/L/d for Leu-Leu synthesis in an engineered E. coli system. nih.gov This method represents a promising alternative to traditional chemical synthesis for the large-scale and sustainable production of Leu-Leu. acs.orgnih.gov
Enzymatic and Biochemical Interaction Studies of Leu Leu Acetate Salt
Substrate Specificity Profiling with Purified Enzymes
The hydrolysis of Leu-Leu by different classes of enzymes provides insight into their substrate preferences and catalytic mechanisms.
Interactions with Aminopeptidases and Dipeptidases
Leu-Leu is a recognized substrate for various aminopeptidases and dipeptidases, enzymes that cleave peptide bonds at the N-terminus or within a dipeptide, respectively.
Aminopeptidases from diverse sources have shown activity towards Leu-Leu. For instance, an aminopeptidase (B13392206) purified from Lactococcus lactis subsp. cremoris Wg2 demonstrated the ability to hydrolyze Leu-Leu. asm.org Similarly, a study on an aminopeptidase from Japanese apricot seeds revealed that it preferentially hydrolyzes dipeptides with hydrophobic residues, including Leu-Leu. tandfonline.com The rate of hydrolysis for Leu-Leu by this plant-based enzyme was significantly higher than for dipeptides like Leu-Gly. tandfonline.com Leucine (B10760876) aminopeptidases (LAPs) are a specific class of these enzymes that show a preference for cleaving N-terminal leucine residues from peptides and proteins. capes.gov.brwikipedia.org The enzyme from porcine kidney has been extensively studied and is known to rapidly catalyze the hydrolysis of leucine-containing peptides.
Dipeptidases also exhibit specificity for Leu-Leu. A dipeptidase purified from Lactobacillus helveticus SBT 2171 was found to be active towards various dipeptides with relatively hydrophobic N-terminal amino acids, including Leu-Leu. asm.org This enzyme was confirmed to be a true dipeptidase as it did not hydrolyze tripeptides or larger peptides. asm.org The utility of Leu-Leu as a substrate for measuring dipeptidase activity in various biological samples like serum, tissues, and urine has been noted. cymitquimica.com In studies of peptidase activity in the small intestine of sheep, L-leucyl-L-leucine was used as a substrate to measure dipeptidase activity. cambridge.org
Evaluation as a Substrate for Proteolytic Enzymes (e.g., Proteases)
Beyond aminopeptidases and dipeptidases, other proteolytic enzymes, or proteases, have been evaluated for their ability to hydrolyze Leu-Leu. Proteases are enzymes that catalyze the breakdown of proteins and peptides. researchgate.netnih.gov
For example, studies on a protease from Pseudomonas sp. have investigated its kinetic behavior using substrates like L-leucyl-L-leucine amide. researchgate.net While L-leucyl-L-leucine itself is cleaved slowly by the E. parasitica protease, its hydrolysis is enhanced when mixed with L-leucyl-L-leucine amide. researchgate.net This suggests complex interactions and potential allosteric activation. However, the same protease is unable to cleave a carbobenzoxy-protected form of the dipeptide, indicating a requirement for a free N-terminus for its aminopeptidyl activity. researchgate.net Thermolysin, a metalloprotease, has also been shown to cleave a modified form of Leu-Leu, N-(4-methoxyphenylazoformyl)-L-leucyl-L-leucine, in kinetic assays. nih.gov
Kinetics of Hydrolysis and Turnover Rates
Kinetic studies provide quantitative measures of enzyme performance with a given substrate. For Leu-Leu, these studies reveal the affinity of the enzyme for the substrate (Km) and the maximum rate of reaction (Vmax or kcat).
An aminopeptidase from Vibrio proteolyticus was studied for its hydrolysis of L-leucyl-L-leucine (LL). nih.gov The apparent kinetic constants were determined at different temperatures. At 6 °C, the Km was 48 μM and the kcat was 0.3 s⁻¹. At 25 °C, the Km increased to 90 μM and the kcat rose to 2.6 s⁻¹. nih.gov
A dipeptidase from Lactobacillus helveticus SBT 2171 exhibited a Km of 0.5 mM for Leu-Leu. asm.org This value indicates a slightly higher affinity compared to dipeptidases from other lactic acid bacteria, such as Lactococcus lactis subsp. cremoris H61 (Km = 5.0 mM) and Wg2 (Km = 1.6 mM). asm.org However, the turnover number (kcat) for the L. helveticus enzyme (67 s⁻¹) was lower than that of the Wg2 enzyme (2,900 s⁻¹), indicating a slower catalytic rate. asm.org
The following table summarizes the kinetic parameters for the hydrolysis of L-leucyl-L-leucine by various enzymes.
| Enzyme | Source | Km (mM) | kcat (s⁻¹) | Temperature (°C) | pH |
| Aminopeptidase | Vibrio proteolyticus | 0.048 | 0.3 | 6 | 8.0 |
| Aminopeptidase | Vibrio proteolyticus | 0.090 | 2.6 | 25 | 8.0 |
| Dipeptidase | Lactobacillus helveticus SBT 2171 | 0.5 | 67 | 30 | 7.5 |
| Dipeptidase | Lactococcus lactis subsp. cremoris H61 | 5.0 | - | - | - |
| Dipeptidase | Lactococcus lactis subsp. cremoris Wg2 | 1.6 | 2900 | - | - |
| Data sourced from multiple research findings. asm.orgnih.gov |
Enzyme Inhibition Mechanisms and Kinetics
In addition to being a substrate, Leu-Leu can also act as an inhibitor of certain enzymes, providing insights into their active site architecture and substrate binding requirements.
Characterization of Inhibitory Potency and Mode of Inhibition
The inhibitory effect of Leu-Leu has been observed in studies of peptide transport and enzyme activity. In hamster jejunum, L-leucyl-L-leucine was found to completely inhibit the mediated uptake of glycylsarcosine, suggesting it can act as a competitive inhibitor for the peptide transporter. medchemexpress.com
Stereoisomers of Leu-Leu have shown differential inhibitory effects on dipeptide transporters. In primary cultured rabbit conjunctival epithelial cells, the LL, LD, and DL forms of Leu-Leu inhibited the uptake of L-carnosine by approximately 60%, 40%, and 70%, respectively, while the DD form had no inhibitory effect. nih.gov This highlights the stereospecificity of the transporter's binding site.
Mechanistic Elucidation of Enzyme-Leu-Leu Acetate (B1210297) Salt Complexes
Structural and spectrokinetic studies of enzyme-inhibitor complexes provide a detailed picture of the molecular interactions at the active site. The binding of L-leucyl-L-leucine to Vibrio proteolyticus aminopeptidase has been characterized through X-ray crystallography. nih.gov The structure of this complex was found to be analogous to that of the enzyme bound to bestatin, a potent inhibitor. nih.gov These studies revealed that in the complex, a water molecule is not directly bound to the essential metal ion in the active site. Instead, a water/hydroxy group is coordinated to a metal-ligating glutamate (B1630785) residue, suggesting a novel catalytic mechanism. nih.gov This structural insight is crucial for understanding the catalytic cycle and for the rational design of specific inhibitors. nih.gov
Role as a Precursor or Product in Enzymatic Pathways
L-leucyl-L-leucine (Leu-Leu) primarily functions as a substrate for various peptidases, placing it as an intermediate in protein and peptide catabolism. When proteins are broken down, oligopeptides are formed, which are further hydrolyzed by peptidases into smaller peptides and free amino acids. In this context, Leu-Leu is a product of the partial hydrolysis of larger leucine-rich polypeptides and serves as a precursor for the release of free L-leucine.
Hydrolysis by Aminopeptidases:
Leucine aminopeptidases (LAPs) are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of peptides and proteins, showing a preference for leucine residues. oup.com L-leucyl-L-leucine is a known substrate for LAPs isolated from various sources, including porcine kidney and the bacterium Lactococcus lactis. researchgate.netasm.org The enzymatic reaction results in the hydrolysis of the peptide bond, yielding two molecules of L-leucine.
Reaction: L-leucyl-L-leucine + H₂O ---(Leucine Aminopeptidase)--> 2 L-leucine
The released L-leucine can then enter the cellular pool of amino acids to be used for new protein synthesis or be catabolized for energy. jocpr.com The catabolism of L-leucine is a significant metabolic pathway, yielding acetyl-CoA and acetoacetate. jocpr.com
Hydrolysis by Dipeptidases:
Specific dipeptidases also efficiently hydrolyze L-leucyl-L-leucine. For instance, a metal-dependent dipeptidase purified from Lactobacillus helveticus SBT 2171 has been shown to hydrolyze Leu-Leu. asm.org A study on this enzyme determined its Michaelis constant (Km) for L-leucyl-L-leucine to be 0.5 mM, indicating a strong affinity of the enzyme for this substrate. asm.org
Role in Specialized Pathways:
In specific cellular contexts, derivatives of L-leucyl-L-leucine can be part of unique enzymatic pathways. For example, L-leucyl-L-leucine methyl ester is metabolized by the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), which is abundant in cytotoxic lymphocytes. tubitak.gov.tr This enzyme catalyzes an acyl transferase reaction, leading to the formation of membranolytic polymers of (Leu-Leu)n-OMe, which can induce apoptosis in these cells. tubitak.gov.traai.org
Furthermore, in the biosynthesis of leupeptin, an inhibitor of proteases like trypsin and plasmin produced by Streptomyces roseus, an enzyme has been identified that acetylates L-leucine. This enzyme also shows activity towards L-leucyl-L-leucine, suggesting that the dipeptide can be a substrate for acetylation in this pathway. physiology.org
Modulation of Enzyme Activity by Leu-Leu Acetate Salt in In Vitro Systems
In in vitro systems, L-leucyl-L-leucine acetate salt can modulate the activity of enzymes primarily by acting as a substrate, a competitive inhibitor, or an allosteric activator. Its effect is highly dependent on the specific enzyme and the experimental conditions.
As a substrate, the rate of its hydrolysis compared to other peptides can provide insight into the specificity and efficiency of an enzyme. A study on a purified leucine aminopeptidase from swine kidney demonstrated the relative rates of hydrolysis of various dipeptides. This data illustrates how the enzyme's activity is modulated by the identity of the amino acid residues in the substrate.
Table 1: Relative Hydrolysis Rates of Various Dipeptides by Swine Kidney Leucine Aminopeptidase
The table below shows the relative rates of hydrolysis for several dipeptides compared to L-leucinamide, which is set as the standard at 100. This demonstrates the substrate specificity of the enzyme.
| Substrate (Dipeptide) | Relative Rate of Hydrolysis (%) |
|---|---|
| L-Leucyl-L-leucine | 250 |
| L-Leucylglycine | 150 |
| Glycyl-L-leucine | 85 |
| L-Leucyl-L-alanine | 230 |
| L-Alanylglycine | 11 |
| Glycylglycine | 3 |
Data sourced from a study on swine kidney leucine aminopeptidase. researchgate.net
The data clearly indicates that L-leucyl-L-leucine is an excellent substrate for this particular leucine aminopeptidase, being hydrolyzed 2.5 times faster than the standard substrate, L-leucinamide, and significantly faster than other dipeptides like glycyl-L-leucine and L-alanylglycine. researchgate.net This high rate of hydrolysis demonstrates a strong positive modulation of the enzyme's catalytic activity when presented with this specific dipeptide.
In some cases, a substrate can also act as an activator for an enzyme that exhibits complex kinetic behavior. For example, a protease from E. parasitica shows hysteretic behavior with L-leucyl-L-leucine amide as a substrate. The addition of L-leucyl-L-leucine was found to increase the reaction rate and shorten the lag phase, suggesting it acts as an activator, possibly by promoting a more active conformation of the enzyme. researchgate.net
Conversely, while not a classical inhibitor in most contexts, high concentrations of a preferred substrate like Leu-Leu could competitively inhibit the hydrolysis of other, less-preferred substrates in a mixture. Moreover, dipeptides, in general, have been studied as inhibitors of various enzymes. For instance, different dipeptides have been shown to inhibit enzymes like thermolysin and angiotensin-converting enzyme (ACE), though specific inhibitory data (IC50 or Ki values) for L-leucyl-L-leucine against these or other enzymes is not prominently documented in the reviewed literature. researchgate.netucanr.edu
The interaction of L-leucyl-L-leucine with leucyl-tRNA synthetase (LeuRS) is another area of interest. LeuRS is the enzyme responsible for attaching leucine to its corresponding tRNA, a critical step in protein synthesis. Leucine itself is a known activator of the mTOR signaling pathway, a central regulator of cell growth, and this activation is mediated by LeuRS. mdpi.commedchemexpress.com While the direct modulatory effect of the dipeptide Leu-Leu on LeuRS activity is not extensively detailed, its hydrolysis would release leucine, which in turn activates the mTOR pathway via LeuRS. mdpi.com
Molecular Recognition and Binding Mechanisms of Leu Leu Acetate Salt
Investigation of Binding Interactions with Target Proteins and Receptors
The primary targets for dipeptides like Leu-Leu are bacterial peptide transport systems, which are crucial for nutrient acquisition. The dipeptide binding protein (DppA), a periplasmic component of the ATP-binding cassette (ABC) transporter Dpp, is a well-characterized receptor for a broad range of dipeptides and is considered a principal target for Leu-Leu. science.govnih.gov Studies on DppA from various bacterial species, including Escherichia coli and Pseudoalteromonas sp., reveal that it controls the substrate specificity of the entire transport system. science.govnih.gov
The binding of dipeptides to DppA is a prerequisite for their translocation into the cytoplasm. Research has shown that DppA possesses a large, water-filled binding pocket capable of accommodating dipeptides with diverse amino acid side chains, contributing to its broad substrate specificity. science.govnih.gov The binding mechanism involves the recognition of the peptide backbone, with specific interactions anchoring the N- and C-termini of the dipeptide. science.gov For instance, in E. coli DppA, residues Asp408 and Arg355 are critical for forming charge-charge interactions with the C-terminal carboxyl and N-terminal amino groups of the dipeptide, respectively. nih.govnih.gov
While DppA exhibits broad specificity, it shows preferences for certain dipeptides. Studies on DppA from Lactococcus lactis indicated a preference for dipeptides containing methionine or arginine. science.gov In Pseudoalteromonas sp., DppA demonstrated binding affinity for dipeptides with both hydrophobic and hydrophilic residues, including Met-Leu and Gly-Leu. science.gov The binding of the dipeptide Leu-Leu itself has been shown to be relevant in biological systems, as its ingestion leads to increased plasma concentrations of the intact dipeptide, indicating efficient transport across biological membranes, likely mediated by such transporters. physiology.org
Thermodynamic and Kinetic Analyses of Binding Events (e.g., ITC, SPR for molecular interactions)
The thermodynamics of dipeptide binding to target proteins like DppA have been elucidated primarily through Isothermal Titration Calorimetry (ITC). This technique directly measures the heat changes associated with binding, providing a complete thermodynamic profile, including the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS).
While direct ITC data for Leu-Leu acetate (B1210297) salt binding is not extensively documented in publicly available literature, studies on structurally similar dipeptides binding to DppA provide significant insights. For example, the binding of various dipeptides to DppA from Pseudoalteromonas sp. has been characterized. The interaction is predominantly enthalpy-driven, suggesting that hydrogen bonds and electrostatic interactions are the main forces governing the binding process. science.gov However, for dipeptides with large hydrophobic side chains like Met-Leu and Gly-Leu, entropic changes also contribute significantly, likely due to the displacement of water molecules from the binding pocket. science.gov
A study on the Leucine-Isoleucine-Valine (LIV) binding protein from E. coli, another key transporter, showed a clear temperature dependence for leucine (B10760876) binding, with large negative heat capacity changes (ΔCp), indicating significant conformational changes in the protein upon substrate binding. nih.gov Although specific kinetic data from Surface Plasmon Resonance (SPR) for Leu-Leu acetate salt is scarce, SPR is a powerful technique for studying the kinetics (association and dissociation rates) of peptide-protein interactions in real-time without the need for labeling. nih.govchemicalbook.comfrontiersin.org The technique involves immobilizing a protein target, like DppA, on a sensor chip and flowing the analyte, such as this compound, over the surface to measure the binding and dissociation rates. ebi.ac.uknih.govmalvernpanalytical.com Kinetic studies on T-cell receptor interactions with peptide-MHC complexes have revealed two-step binding mechanisms, often involving an initial rapid binding followed by a slower conformational change, a model that could potentially apply to Leu-Leu binding to its receptors. pnas.org
| Dipeptide | Binding Affinity (Kd, μM) | Enthalpy Change (ΔH, kcal/mol) | Entropy Change (TΔS, kcal/mol) | Stoichiometry (n) |
|---|---|---|---|---|
| Met-Leu | 14.0 | -5.6 | 1.2 | 0.91 |
| Gly-Leu | 75.8 | -3.1 | 3.7 | 0.94 |
| Ala-Phe | 6.3 | -10.4 | -3.2 | 0.96 |
| Gly-Glu | 17.1 | -9.6 | -3.1 | 0.92 |
| Val-Thr | 31.1 | -8.7 | -2.5 | 0.95 |
Structural Basis of Molecular Recognition (e.g., Co-crystallization, NMR of complexes)
The structural basis for how proteins recognize dipeptides like Leu-Leu is revealed through techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Crystal structures of DppA from E. coli in complex with the dipeptide Gly-Leu provide a detailed view of the binding site. nih.gov These structures show that the dipeptide binds in a cleft between two domains of the protein. The binding site features two distinct pockets: a hydrophobic pocket that accommodates the leucine side chain and a more open region near the glycine (B1666218) Cα atom that can accept various L-amino acid side chains. nih.govnih.gov This structural arrangement explains both the specificity for the peptide backbone and the promiscuity for different side chains.
The interaction involves a network of hydrogen bonds and salt bridges between the protein and the dipeptide's backbone. nih.gov Key interactions in E. coli DppA include those with residues Arg355, Asp408, and Ser354, which anchor the termini of the dipeptide. nih.gov The hydrophobic side chain of the C-terminal leucine residue in Gly-Leu fits snugly into a hydrophobic pocket, highlighting the importance of hydrophobic interactions for binding affinity. science.gov It is highly probable that Leu-Leu would bind in a similar fashion, with both of its bulky, hydrophobic isobutyl side chains occupying the available hydrophobic pockets within the binding site.
Influence of Acetate Counterion on Intermolecular Interactions
The counterion paired with a peptide can significantly influence its physicochemical properties and, consequently, its binding interactions. nih.gov In this compound, the acetate anion (CH₃COO⁻) can modulate binding through several mechanisms.
Firstly, the acetate ion can participate in direct or indirect electrostatic interactions. While the primary binding energy comes from the interaction of the dipeptide itself with the protein, the counterion can influence the local electrostatic environment. The presence of acetate ions in the solution can shield charges on the protein surface or on the peptide, which can either enhance or diminish binding affinity depending on the specific protein-ligand pair. researchgate.netroyalsocietypublishing.org Studies using native mass spectrometry have shown that increasing the concentration of ammonium (B1175870) acetate can significantly alter the measured dissociation constants of protein-ligand complexes. researchgate.netresearchgate.net
Secondly, acetate is part of the Hofmeister series, which ranks ions based on their ability to affect the solubility of proteins and the stability of their secondary and tertiary structures. nih.gov Acetate is generally considered a kosmotrope ("order-maker"), meaning it tends to stabilize protein structures and reduce solubility by favorably interacting with water molecules, thereby increasing the surface tension of the solution. researchgate.net This stabilization can affect the conformational flexibility of both the peptide and the protein's binding site, potentially influencing the kinetics and thermodynamics of the binding event.
Finally, the acetate counterion can affect the hydration shell of the dipeptide. The formation of a protein-ligand complex often involves the displacement of ordered water molecules from both surfaces, an entropically favorable process. nih.gov The nature of the counterion can alter the structure and extent of this hydration shell, thereby modulating the entropic contribution to the binding free energy. While trifluoroacetate (B77799) (TFA) is a common counterion used in peptide synthesis, it has been shown to be more toxic to cells than acetate, making acetate a more biocompatible choice for biological studies. nih.govmdpi.com The choice of acetate as the counterion can therefore be critical for maintaining the biological relevance and stability of the peptide in experimental systems. nih.govnih.gov
Structural and Conformational Research of Leu Leu Acetate Salt
Advanced Spectroscopic Characterization for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational preferences of molecules in solution. For peptides like Leu-Leu acetate (B1210297) salt, NMR studies, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, provide detailed information about the local environment of each atom.
Conformational analysis of peptides in solution is often performed using NMR spectroscopy by measuring coupling constants at various temperatures and in different solvents to ascertain the populations of conformers. researchgate.net For instance, the conformational properties of leuprolide acetate, a more complex peptide containing a Leu-Leu moiety, have been characterized using NMR, revealing different preferred conformations depending on the solution conditions. nih.gov In aqueous solutions, it was found to have two low-population beta-turns, while in a trifluoroethanol (TFE)/water mixture, it adopted a nascent helix or a high-population beta-turn depending on the pH. nih.gov The pH-dependent conformational change was attributed to the pKa of the acetate counterion, highlighting the significant role of the salt form in dictating the peptide's structure. nih.gov
Isotope labeling, such as the use of ¹³C, can be employed to resolve crowded spectra and obtain specific structural information. nih.gov For example, selective labeling of leucine (B10760876) residues can help in assigning specific resonances and determining internuclear distances through Nuclear Overhauser Effect (NOE) experiments, which are crucial for defining the peptide's fold.
Interactive Table: Representative ¹H NMR Chemical Shifts for Peptide Structures
| Proton Type | Typical Chemical Shift Range (ppm) | Structural Information |
| Amide (N-H) | 7.5 - 9.0 | Involved in hydrogen bonding, solvent exposure. |
| Alpha (α-H) | 3.5 - 5.0 | Dependent on secondary structure (α-helix vs. β-sheet). |
| Beta (β-H) | 1.5 - 2.5 | Side chain conformation. |
| Gamma (γ-H) | 0.8 - 1.5 | Side chain conformation. |
| Methyl (δ-H of Leu) | 0.7 - 1.0 | Side chain packing and environment. |
Circular Dichroism (CD) spectroscopy is a vital technique for analyzing the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum provides a signature of the peptide's secondary structural elements, such as α-helices, β-sheets, and random coils.
The concentration of the sample and the pathlength of the cuvette are critical parameters for obtaining high-quality CD data. jascoinc.com For secondary structure studies in the far-UV region (180-250 nm), a sample concentration of about 0.1 mg/mL in a 1 mm pathlength cell is typically recommended. jascoinc.com The choice of buffer is also crucial, as many common buffers and salts can absorb strongly in the far-UV, interfering with the measurement. jascoinc.comharvard.edu
Interactive Table: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength of Maxima/Minima (nm) |
| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm. |
| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm. |
| Random Coil | Strong negative band near 200 nm. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule, which are sensitive to its structure and environment.
FT-IR Spectroscopy is particularly useful for identifying the formation of amide bonds and characterizing secondary structures. In a study involving leuprolide acetate, FT-IR was used to confirm the conjugation of fatty acids to the peptide. nih.gov The appearance of a peak around 1626 cm⁻¹ indicated the formation of an amide bond. nih.gov The amide I band (1600–1700 cm⁻¹) in the FT-IR spectrum is especially sensitive to the peptide's secondary structure. Deconvolution of this band can reveal the presence of different structural elements like extended strands, β-turns, and helices. acs.org
Raman Spectroscopy is another powerful vibrational technique that offers complementary information to FT-IR. It is particularly well-suited for studying aqueous solutions due to the weak Raman scattering of water. openresearchlibrary.org Raman spectra can provide a chemical "fingerprint" of a molecule and identify its secondary, tertiary, and quaternary structures. nih.gov The main vibrational modes of the acetate group, such as the C-C stretching at 926 cm⁻¹ and the C-O stretching at 1413 cm⁻¹, can be observed. nih.gov The analysis of the OH-stretching region (2800–3800 cm⁻¹) can provide insights into the hydrogen-bonding network between the peptide, acetate, and water molecules. nih.gov
Interactive Table: Key Vibrational Bands for Leu-Leu Acetate Salt Analysis
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Structural Information |
| Amide I (C=O stretch) | 1600 - 1700 | FT-IR, Raman | Secondary structure (α-helix, β-sheet, turn, random coil). |
| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | FT-IR | Secondary structure. |
| Acetate C-O Stretch | ~1413 | Raman | Presence and interactions of the acetate counterion. |
| Acetate C-C Stretch | ~926 | Raman | Presence and interactions of the acetate counterion. |
X-ray diffraction (XRD) on single crystals is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. bruker.com This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecule's conformation in the crystalline form. okstate.edu
Powder XRD can also be used to characterize the crystalline nature of the material and identify different polymorphic forms. bhu.ac.in The diffraction pattern of L-leucine crystals, for instance, shows strong preferred orientation, and the crystal structure is preserved even after isotopic enrichment. researchgate.net
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Structural Features
Conformational Dynamics Studies (e.g., Molecular Dynamics Simulations)
While spectroscopic methods provide valuable snapshots of molecular structure, molecular dynamics (MD) simulations offer a way to explore the conformational dynamics of molecules over time. MD simulations use classical mechanics to calculate the trajectory of atoms and molecules, providing insights into their flexibility and the different conformational states they can adopt. researchgate.net
MD simulations of this compound can be used to:
Sample the conformational landscape of the peptide in different environments (e.g., water, organic solvents).
Identify the most stable conformations and the energy barriers between them.
Study the influence of the acetate counterion on the peptide's structure and dynamics.
Simulate the binding of the peptide to a biological target.
For example, MD simulations of the leucine transporter (LeuT), a bacterial homolog of neurotransmitter transporters, have been used to study the mechanism of leucine binding and transport. anu.edu.aunih.gov These simulations have revealed different conformational states of the transporter and the crucial role of sodium ions in this process. nih.gov Similarly, MD simulations can shed light on how mutations, such as the Leu100Pro change in the SPRED2 protein, can alter the conformational variability of a protein. mdpi.com
Correlation between Conformational Landscape and Biological Activity Mechanism
The biological activity of a peptide is intrinsically linked to its three-dimensional structure and conformational flexibility. The ensemble of accessible conformations, known as the conformational landscape, determines how a peptide can interact with its biological target.
The concept of a "bioactive conformation" refers to the specific spatial arrangement that a peptide must adopt to bind to its receptor and elicit a biological response. Understanding the conformational landscape of this compound is therefore essential for rationalizing its biological activity.
For instance, the activity of enzymes can be altered by changes in their conformational sampling. biorxiv.org Remote mutations can reshape the global conformational landscape of an enzyme, leading to an increase in its catalytic activity. biorxiv.org Similarly, the antiproliferative activity of cyclic dipeptides containing leucine and proline is dependent on their specific structure. nih.gov
By combining experimental data from spectroscopy with computational studies like MD simulations, a comprehensive picture of the conformational landscape of this compound can be constructed. This knowledge is invaluable for understanding its mechanism of action and for designing new peptide-based drugs with improved efficacy and specificity. The interplay between the peptide's intrinsic conformational preferences, the influence of the acetate counterion, and the surrounding environment all contribute to shaping the conformational landscape and, ultimately, the biological function.
Mechanistic Investigations of Leu Leu Acetate Salt in Biochemical Pathways Non Clinical Focus
Role in Intracellular Amino Acid Metabolism and Homeostasis
The role of L-leucyl-L-leucine acetate (B1210297) salt in intracellular amino acid metabolism is primarily understood by examining the functions of its constituent parts: leucine (B10760876) and acetate. Leucine is an essential branched-chain amino acid (BCAA) that acts not only as a substrate for protein synthesis but also as a critical signaling molecule that regulates metabolic homeostasis. wikipedia.orgcaldic.comasm.org
Once internalized and hydrolyzed into its components, the leucine from Leu-Leu acetate salt enters the cell's amino acid pool. The vast majority of intracellular leucine is utilized for the biosynthesis of proteins. wikipedia.org The remainder is catabolized through a series of enzymatic steps. The primary metabolic fate of L-leucine involves its transamination to α-ketoisocaproate (α-KIC), which is then converted to isovaleryl-CoA and ultimately to acetyl-CoA, a central metabolite in energy production through the TCA cycle. wikipedia.orgcaldic.com A minor fraction, typically less than 5%, is converted to β-hydroxy β-methylbutyrate (HMB). wikipedia.org Studies in synovial fibroblasts have shown that leucine can be completely transformed into acetyl-CoA, which then serves as a significant source of acetyl groups for processes like hyaluronic acid synthesis. nih.gov The acetate component of the salt can also directly contribute to the cellular acetyl-CoA pool.
Leucine plays a pivotal role in maintaining cellular homeostasis, particularly under conditions of nutrient stress. In bacteria, the intracellular level of leucine is sensed by regulators like the Leucine-responsive regulatory protein (Lrp), which modulates the expression of genes involved in amino acid synthesis, transport, and catabolism to adapt to nutrient availability. asm.org In plants, leucine metabolism is integral to salt stress tolerance mechanisms. mdpi.com In mammalian cells, leucine is a key activator of the TOR (Target of Rapamycin) signaling pathway, which balances anabolic processes like protein synthesis with catabolic processes like autophagy. mdpi.comresearchgate.net For instance, leucine's metabolite, acetyl-CoA, has been shown to inhibit autophagy by activating the mTORC1 complex. researchgate.net The presence of BCAAs like leucine can reshape the metabolism of organisms such as Trypanosoma cruzi, where it was found to decrease enzymes of glycolysis and the TCA cycle while increasing enzymes in amino acid and purine (B94841) metabolism. plos.org
| Metabolic Pathway | Key Metabolite(s) | Approximate Percentage of Dietary Leucine | Primary Function/Role | Reference |
|---|---|---|---|---|
| Protein Synthesis | Leucyl-tRNA | ~80% (initially) / ~60% (after several hours) | Building block for new proteins | wikipedia.orgcaldic.com |
| Catabolism to Acetyl-CoA | α-Ketoisocaproate (α-KIC), Isovaleryl-CoA, Acetyl-CoA | ~40% | Energy production (TCA cycle), synthesis of other compounds | wikipedia.org |
| Conversion to HMB | β-Hydroxy β-methylbutyric acid (HMB) | <5% | Modulation of protein synthesis and degradation | wikipedia.org |
| Signaling | L-Leucine | N/A | Activation of mTORC1 pathway | caldic.comnih.gov |
Mechanisms of Cellular Uptake and Intracellular Processing (e.g., by LeuT transporters)
The cellular uptake of dipeptides like L-leucyl-L-leucine is distinct from the transport of single amino acids. While transporters like PepT1 and PepT2 are known to mediate the uptake of many di- and tripeptides, research on L-leucyl-L-leucine methyl ester (Leu-Leu-OMe), a closely related derivative, has revealed a novel uptake mechanism in certain immune cells. semanticscholar.orgnih.govbachem.com
Studies on human lymphocytes and monocytes demonstrated that Leu-Leu-OMe is incorporated via a saturable, facilitated transport system. semanticscholar.orgnih.gov This transporter is distinct from previously characterized mammalian dipeptide transport processes. semanticscholar.org Its activity is specific for dipeptides composed of L-stereoisomer amino acids and is enhanced by hydrophobic additions to the C-terminus of the dipeptide, such as a methyl ester group. semanticscholar.orgnih.gov Notably, the maximal uptake rate of Leu-Leu-OMe was four- to six-fold higher in cytotoxic T-lymphocyte (T8) and natural killer (NK) cell-enriched populations compared to other lymphocyte populations. semanticscholar.orgnih.gov
This mechanism is different from the bacterial Leucine Transporter (LeuT), which is a well-studied model for the SLC6 family of transporters in mammals that handle neurotransmitters and single amino acids. mdpi.comwikipedia.orgutoronto.ca LeuT functions as a symporter, coupling the transport of a single leucine molecule with sodium ions, and does not transport dipeptides. wikipedia.orgutoronto.ca
Once inside the cell, the processing of Leu-Leu-OMe is rapid and mediated by the lysosomal thiol protease dipeptidyl peptidase I (DPPI). semanticscholar.orgnih.gov This enzyme is highly enriched in cytotoxic lymphocytes. semanticscholar.org The enzymatic action of DPPI on Leu-Leu-OMe converts it into hydrophobic products that polymerize and exhibit membranolytic properties, a key step in its downstream cytotoxic effects. semanticscholar.orgnih.gov Inhibition of DPPI prevents the toxic effects of Leu-Leu-OMe, but does not alter its initial uptake into the cell, indicating that transport and subsequent processing are distinct mechanistic steps. semanticscholar.org
| Feature | Novel Dipeptide Transporter (for Leu-Leu-OMe) | Leucine Transporter (LeuT) | Reference |
|---|---|---|---|
| Substrate | Dipeptides (e.g., L-leucyl-L-leucine methyl ester) | Single amino acids (e.g., Leucine, Alanine) | semanticscholar.orgwikipedia.org |
| Transport Mechanism | Facilitated transport | Sodium-ion symport (cotransport) | semanticscholar.orgwikipedia.org |
| Energy Source | Not directly dependent on ion gradient | Electrochemical potential gradient of sodium ions | semanticscholar.orgwikipedia.org |
| Cell Type / Organism | Human lymphocytes and monocytes | Bacteria (e.g., Aquifex aeolicus); homologues in mammals | semanticscholar.orgutoronto.ca |
| Key Characteristic | Enhanced by hydrophobic C-terminal additions; higher rates in cytotoxic lymphocytes | Belongs to the LeuT-like fold / SLC6 family of transporters | semanticscholar.orgmdpi.com |
Effects on Specific Intracellular Signaling Cascades at a Molecular Level
The components and derivatives of this compound can influence several key intracellular signaling cascades. Leucine itself is a potent activator of the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway, which is a central regulator of cell growth, proliferation, and metabolism. caldic.comnih.gov Studies have shown that leucine consumption leads to the increased phosphorylation of mTORC1 downstream targets like p70S6K1. nih.gov This signaling is crucial for initiating protein synthesis. caldic.comnih.gov Mechanistically, it has been demonstrated that this regulation is mediated by leucine's metabolite, acetyl-coenzyme A (AcCoA). researchgate.net AcCoA inhibits autophagy by promoting the acetylation of the mTORC1 component 'raptor', which in turn activates mTORC1. researchgate.net
Furthermore, investigations using Leu-Leu-O-methyl ester (LLME) have revealed its ability to activate the NLRP3 inflammasome signaling pathway in myeloid leukocytes like dendritic cells. physiology.org The NLRP3 inflammasome is a multi-protein complex that triggers inflammatory responses by activating caspase-1, which then processes pro-inflammatory cytokines like IL-1β. physiology.org LLME induces lysosome membrane permeabilization (LMP), a form of cellular stress. physiology.org The study found a bell-shaped concentration-response relationship: moderate concentrations (e.g., 1 mM) of LLME caused partial LMP and robust activation of the NLRP3 inflammasome and IL-1β release. physiology.org In contrast, higher concentrations (≥2 mM) led to rapid and complete lysosomal collapse, which paradoxically suppressed inflammasome signaling. physiology.org This suggests a tightly regulated cellular response where the extent of lysosomal damage dictates the signaling outcome. physiology.org
| LLME Concentration | Effect on Lysosomes | Relative IL-1β Release (at 30 min) | Signaling Outcome | Reference |
|---|---|---|---|---|
| 0.5 mM | Partial Permeabilization | Sub-maximal | Inflammasome Activation | physiology.org |
| 1.0 mM | Partial Permeabilization | Maximal | Robust Inflammasome Activation | physiology.org |
| 2.0 mM | Extensive/Complete Collapse | Attenuated | Inflammasome Inhibition | physiology.org |
| 3.0 mM | Extensive/Complete Collapse | Attenuated | Inflammasome Inhibition | physiology.org |
Investigation in In Vitro Cellular Models for Mechanistic Insights (e.g., differentiation, apoptosis pathways)
In vitro cellular models have been instrumental in elucidating the mechanistic effects of Leu-Leu derivatives, particularly concerning pathways of cell death and differentiation. The most striking finding is the selective elimination of cytotoxic lymphocyte populations, including natural killer (NK) cells and cytotoxic T lymphocytes, by L-leucyl-L-leucine methyl ester (Leu-Leu-OMe). semanticscholar.orgnih.govselleckchem.com This effect is a direct consequence of the mechanisms described earlier: high rates of uptake by a specific dipeptide transporter followed by intracellular conversion by dipeptidyl peptidase I (DPPI) into membranolytic products that disrupt lysosomal and cellular integrity, leading to cell death. semanticscholar.orgnih.gov
Further studies on the nature of this cell death in bone marrow-derived dendritic cells (BMDCs) revealed that LLME induces cell death through multiple pathways. physiology.org At concentrations that activate the inflammasome, it triggers inflammasome-dependent pyroptosis, a lytic form of programmed cell death. physiology.org It also induces inflammasome-independent necrosis, highlighting a complex cellular response to the lysosomal disruption caused by the compound. physiology.org
The role of leucine itself in cell survival pathways has also been investigated. In a model of acute graft-versus-host disease, dietary restriction of L-leucine was shown to control T-cell expansion by inducing apoptosis and reducing the secretion of effector molecules like granzyme B. embopress.org This suggests that limiting the availability of this key amino acid can trigger programmed cell death pathways in highly proliferative immune cells. embopress.org
While Leu-Leu derivatives are primarily associated with inducing cell death pathways, other studies using different cellular models have explored effects on differentiation. For example, various compounds have been shown to enhance the differentiation of HL-60 leukemia cells through pathways involving protein kinase C (PKC) activation. nih.gov The inhibition of signaling pathways like PI3K/Akt/mTOR, which are heavily influenced by amino acid availability, has been linked to the induction of both apoptosis and another programmed cell death process, autophagy. plos.org These studies provide a framework for how modulating amino acid-related pathways can impact fundamental cellular decisions between survival, differentiation, and death.
| Compound/Condition | Cell Model | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|---|
| L-Leucyl-L-leucine methyl ester (Leu-Leu-OMe) | Human Cytotoxic Lymphocytes (NK, T8 cells) | Selective elimination / cytotoxicity | Uptake by novel transporter, processing by DPPI to membranolytic products | semanticscholar.orgnih.govselleckchem.com |
| L-Leucyl-L-leucine methyl ester (LLME) | Murine Dendritic Cells (BMDCs) | Induction of pyroptosis and necrosis | NLRP3 inflammasome activation via lysosomal disruption | physiology.org |
| L-Leucine Restriction | Alloreactive T cells | Induction of apoptosis, reduced expansion | Reduced mTORC1 signaling and protein synthesis | embopress.org |
Advanced Analytical Methodologies for Leu Leu Acetate Salt in Research
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of peptides. rsc.org Its application to Leu-Leu acetate (B1210297) salt involves robust method development and validation to ensure reliable and reproducible results for both purity assessment and quantification.
Reverse-Phase HPLC for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) is a powerful and widely utilized technique for the separation and analysis of biomolecules, including peptides like Leu-Leu acetate salt. chromatographyonline.comthermofisher.com This method separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. chromatographyonline.comthermofisher.com For peptides, RP-HPLC can distinguish between molecules with very similar chemical structures, such as those differing by a single amino acid. thermofisher.com
The development of an RP-HPLC method for this compound involves optimizing several parameters to achieve the desired separation. A common approach utilizes a C18 column, which has a stationary phase consisting of silica (B1680970) particles bonded with 18-carbon alkyl chains. wjpls.orgresearchgate.net The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). wjpls.orgsielc.com A gradient elution, where the concentration of the organic solvent is increased over time, is often employed to effectively separate the peptide from its impurities. ijpda.org
Validation of the developed HPLC method is crucial to demonstrate its suitability for its intended purpose. wjpls.org This process involves evaluating parameters such as linearity, accuracy, precision, and robustness. wjpls.orgijpda.org Linearity is assessed by analyzing a series of standard solutions of this compound at different concentrations and demonstrating a direct proportional relationship between concentration and the detector response (peak area). wjpls.orgnih.gov Accuracy is determined by comparing the measured concentration to a known true concentration, often through recovery studies. ijpda.orgnih.gov Precision refers to the closeness of repeated measurements and is evaluated at different levels, including repeatability (within the same day) and intermediate precision (on different days). ijpda.org Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, such as flow rate or mobile phase composition. ijpda.org
For the quantification of the acetate counter-ion, which is often present in peptide salt formulations, specific HPLC methods can also be developed. researchgate.net Anion-exchange chromatography is a suitable technique for this purpose, where the separation is based on the ionic interaction between the negatively charged acetate and a positively charged stationary phase. researchgate.net
Interactive Table 1: Typical RP-HPLC Method Parameters for Peptide Analysis
| Parameter | Typical Condition | Purpose |
| Column | C18, C8 | Separation based on hydrophobicity |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape and provide counter-ions for basic residues |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the peptide |
| Gradient | Increasing percentage of Mobile Phase B over time | To separate compounds with a wide range of hydrophobicities |
| Flow Rate | 0.5 - 2.0 mL/min | To control the speed of the separation |
| Detection | UV at 210-220 nm | Detection of the peptide bond |
| Column Temperature | 25 - 40 °C | To ensure reproducibility of retention times |
Chiral HPLC for Enantiomeric Purity Assessment
The biological activity of peptides is often highly dependent on their stereochemistry. Therefore, ensuring the enantiomeric purity of this compound is critical. Chiral HPLC is the primary technique used for this purpose, as it can separate enantiomers, which have identical chemical properties but different three-dimensional arrangements. rsc.org
Chiral separations are achieved by using a chiral stationary phase (CSP). hplc.eu These stationary phases are themselves chiral and interact differently with the two enantiomers of the analyte, leading to different retention times. hplc.eu For amino acids and small peptides like Leu-Leu, several types of CSPs have been successfully employed, including those based on macrocyclic glycopeptides (e.g., Chirobiotic™ T) and Pirkle-type phases. sigmaaldrich.commdpi.com
The development of a chiral HPLC method involves selecting the appropriate CSP and optimizing the mobile phase composition. sigmaaldrich.com Mobile phases in chiral chromatography can be normal-phase (non-polar solvents), reversed-phase (polar solvents), or polar organic mode. sigmaaldrich.com The choice of mobile phase significantly influences the enantioselective interactions and, consequently, the separation. mdpi.com For instance, in the separation of dipeptides like Leu-Leu on a Chirobiotic™ R column, the lipophilicity of the dipeptide and the methanol content of the mobile phase were found to be key parameters. mdpi.com
Validation of a chiral HPLC method ensures its ability to accurately quantify the enantiomeric excess of the desired stereoisomer. This involves demonstrating the method's specificity, linearity, accuracy, and precision for the minor enantiomer in the presence of the major one.
Interactive Table 2: Chiral Stationary Phases for Amino Acid and Peptide Separations
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Analytes |
| Macrocyclic Glycopeptides (e.g., Teicoplanin, Vancomycin) | Multiple interactions including hydrogen bonding, dipole-dipole, and steric hindrance. mdpi.com | Amino acids, peptides, and other chiral compounds. sigmaaldrich.com |
| Pirkle-type (e.g., dinitrophenyltartramide) | π-π interactions, hydrogen bonding, and dipole-dipole interactions. hplc.eu | A wide range of enantiomers, particularly those of pharmaceutical interest. hplc.eu |
| Cellulose-based | Formation of transient diastereomeric complexes. hplc.eu | Broad applicability for various chiral compounds. hplc.eu |
| Cyclodextrin-based | Inclusion complexation. hplc.eu | Separation of various chiral molecules. hplc.eu |
Mass Spectrometry (MS) Applications for Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of peptides, providing information on molecular weight, structure, and quantity with high sensitivity and specificity. rsc.orgchromatographyonline.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and large molecules like peptides. nih.govresearchgate.net In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. warwick.ac.uk As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte with minimal fragmentation. nih.govwarwick.ac.uk
For this compound, ESI-MS can be used to confirm the molecular weight of the dipeptide. A key feature of ESI is its ability to produce multiply charged ions, which is especially useful for large biomolecules. warwick.ac.uk The resulting mass spectrum displays a series of peaks, each corresponding to the same molecule with a different number of charges. warwick.ac.uk This allows for the accurate determination of the molecular mass even for compounds that fall outside the mass range of the analyzer. nih.gov The use of volatile buffers like ammonium (B1175870) acetate in the ESI solution can help to produce clean mass spectra and prevent the formation of unwanted salt adducts. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) for Peptide Analysis
Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique widely used for peptide and protein analysis. scripps.eduwikipedia.org In MALDI, the analyte is co-crystallized with a large molar excess of a matrix compound, which is a UV-absorbing weak organic acid. scripps.edu A pulsed laser irradiates the sample, causing the matrix to vaporize and carry the analyte with it into the gas phase. wikipedia.org The matrix also facilitates the ionization of the analyte, typically by protonation. scripps.edu
MALDI is often coupled with a time-of-flight (TOF) mass analyzer. scripps.edu The TOF analyzer measures the mass-to-charge ratio (m/z) of ions based on the time it takes for them to travel a fixed distance. innovareacademics.in MALDI-TOF MS is known for its high sensitivity, allowing for the analysis of samples at the sub-picomole level. scripps.edu It is particularly useful for the rapid analysis of complex peptide mixtures. scripps.edu MALDI-TOF can provide accurate mass measurements, which can be used to identify peptides and characterize post-translational modifications. scripps.eduwikipedia.org
Interactive Table 3: Comparison of ESI and MALDI Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ionization from a charged liquid spray. nih.gov | Laser-induced desorption from a solid matrix. scripps.edu |
| Analytes | Soluble molecules, including large biomolecules. wiley-vch.de | Wide range of molecules, including peptides, proteins, and polymers. wikipedia.org |
| Ionization | Soft ionization, often producing multiply charged ions. nih.govwarwick.ac.uk | Soft ionization, typically producing singly charged ions. innovareacademics.in |
| Sample Introduction | Continuous flow from a liquid chromatograph or syringe pump. nih.gov | Dried droplet on a sample plate. wikipedia.org |
| Advantages | Easily coupled with liquid chromatography (LC), suitable for complex mixtures. nih.gov | High sensitivity, tolerant to some salts, fast analysis. innovareacademics.in |
| Disadvantages | Sensitive to salt concentration. rsc.org | Potential for matrix interference, sample preparation can be critical. innovareacademics.in |
LC-MS/MS for Structural Confirmation and Quantification in Complex Mixtures
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the definitive structural confirmation and sensitive quantification of peptides like this compound in complex matrices. creative-proteomics.comeag.com
In an LC-MS/MS experiment, the sample is first separated by HPLC, which reduces the complexity of the mixture entering the mass spectrometer. rsc.org The eluent from the HPLC is then introduced into the mass spectrometer, typically using an ESI source. nih.gov The first stage of mass spectrometry (MS1) isolates a specific precursor ion, which for this compound would be the protonated molecule [M+H]⁺. This isolated ion is then fragmented in a collision cell through collision-induced dissociation (CID). embrapa.br The resulting fragment ions are then analyzed in the second stage of mass spectrometry (MS2). embrapa.br
The fragmentation pattern, or MS/MS spectrum, provides detailed structural information about the peptide. For peptides, fragmentation typically occurs along the peptide backbone, producing characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the determination of the amino acid sequence. This capability is crucial for confirming the identity of this compound.
For quantification, LC-MS/MS is often operated in multiple reaction monitoring (MRM) mode. creative-proteomics.com In MRM, a specific precursor ion and one or more of its characteristic fragment ions are selectively monitored. creative-proteomics.com This highly specific detection method provides excellent sensitivity and minimizes interference from other components in the sample, making it ideal for quantifying low levels of the peptide in complex biological matrices. creative-proteomics.comnih.gov
Capillary Electrophoresis and Other Separation Techniques
Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation of peptides and their derivatives, offering high efficiency, short analysis times, and minimal sample consumption. mdpi.com Its application to dipeptides such as this compound is particularly valuable for assessing purity, and for resolving stereoisomers, which is crucial given that the biological activity of peptides is often dependent on their stereochemical configuration.
Capillary Zone Electrophoresis (CZE) for Dipeptide Analysis
Capillary Zone Electrophoresis (CZE) is a fundamental mode of CE where separations are based on the differences in the charge-to-size ratio of analytes. In the context of Leu-Leu, CZE can be employed for its fundamental analysis and to separate it from other peptides. For instance, a CZE method was successfully developed to separate the peptides Val-Gly and Leu-Gly, which differ by only a single side-chain methylene (B1212753) group. nih.gov This demonstrates the high resolving power of CZE for structurally similar dipeptides. nih.gov
In a study focused on the analysis of products from interstellar model ices, microchip CZE was utilized to identify various amino acids and dipeptides. researchgate.netresearchgate.net While peaks corresponding to Leu-Leu were observed, they were present in both control and irradiated samples, making them uninformative for that specific study but confirming the technique's applicability for detecting the dipeptide. researchgate.net
Enantioseparation of Leu-Leu Isomers by Capillary Electrophoresis
The separation of the different stereoisomers of Leu-Leu (L-Leu-L-Leu, D-Leu-D-Leu, L-Leu-D-Leu, and D-Leu-L-Leu) is a significant analytical challenge. Chiral selectors are typically added to the background electrolyte (BGE) in CE to facilitate the separation of these enantiomers and diastereomers.
Cyclodextrins as Chiral Selectors
Cyclodextrins (CDs) and their derivatives are widely used chiral selectors in CE for the enantioseparation of dipeptides. nih.gov The underlying principle involves the formation of transient diastereomeric complexes between the CD and the peptide enantiomers, which then exhibit different electrophoretic mobilities.
One study investigated the enantiomeric separation of various alanyl and leucyl dipeptides using eight different neutral cyclodextrins. nih.gov It was found that heptakis(2,6-di-O-methyl)-β-cyclodextrin provided the best results for separating the more lipophilic aliphatic dipeptides. nih.gov Another study presented data on the enantioseparation of ld/dl-Leu-Leu using a Chiralpak QN-AX column, highlighting successful resolution. mdpi.com
The influence of the type of cyclodextrin (B1172386) on the separation of Ala-Leu and Leu-Leu enantiomers has also been systematically studied. The migration order of the enantiomers was observed to be dependent on the specific CD derivative used. For example, with 2,3-unsubstituted CDs, the LL enantiomer typically migrated before the DD enantiomer, whereas the opposite was true when 2,3-diacetylated CD derivatives were employed. db-thueringen.de
Interactive Data Table: Enantioseparation of Leucyl Dipeptides using Cyclodextrins
| Dipeptide | Chiral Selector | Background Electrolyte (BGE) | Key Finding | Reference |
| Leucyl Dipeptides | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Malonic acid-triethanolamine, pH 3.0 | Effective for separating lipophilic aliphatic dipeptides. | nih.gov |
| ld/dl-Leu-Leu | Chiralpak QN-AX | Not specified in abstract | Good resolution achieved for the enantiomers. | mdpi.com |
| Ala-Leu, Leu-Leu | Various β-CD derivatives | Not specified in abstract | Migration order of enantiomers depends on the CD derivative used. | db-thueringen.de |
Crown Ethers as Chiral Selectors
Chiral crown ethers represent another class of selectors used for the enantiomeric resolution of primary amine-containing compounds, including dipeptides. An electropherogram demonstrating the chiral resolution of leucyl-leucine (B1605453) has been presented using 18-crown-6 (B118740) tetracarboxylic acid (18C6H4) as the chiral selector in the electrolyte solution. springernature.com This highlights the utility of crown ethers in achieving enantioseparation of Leu-Leu. springernature.com
Non-Aqueous Capillary Electrophoresis (NACE)
Non-aqueous capillary electrophoresis (NACE) offers an alternative to conventional aqueous-based CE, often providing different selectivity for analytes. In NACE, organic solvents are used as the medium for the background electrolyte. A NACE system utilizing a background electrolyte of 12.5 mM ammonium acetate in methanol has been shown to be effective for the enantioseparation of N-protected amino acids using quinine (B1679958) derivatives as chiral selectors. uliege.be While this study focused on amino acid derivatives rather than dipeptides directly, the use of an acetate-based non-aqueous electrolyte is noteworthy. uliege.be
Other Separation Techniques
While capillary electrophoresis is a primary advanced method, other separation techniques are also relevant. High-performance liquid chromatography (HPLC) is a conventional method for peptide analysis. For instance, the enantioselective adsorption dynamics of leucyl-leucine have been studied using a Chirobiotic R column in an HPLC system. acs.org
Computational Studies and Molecular Modeling of Leu Leu Acetate Salt
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Leu-Leu) when bound to a second molecule (a receptor or target, typically a protein). This method is crucial for understanding the structural basis of biomolecular interactions and for structure-based drug design.
While specific docking studies targeting Leu-Leu acetate (B1210297) salt are not extensively documented in publicly available literature, the principles of docking can be applied to understand its potential interactions. The Leu-Leu dipeptide, being hydrophobic due to its two leucine (B10760876) side chains, would primarily engage in hydrophobic and van der Waals interactions within a protein's binding pocket. cymitquimica.com Docking simulations for compounds containing leucine or similar hydrophobic residues frequently show interactions with nonpolar amino acid residues in the target's active site. bepls.comfrontiersin.org
For instance, docking studies of various ligands into protein active sites have identified key interactions involving leucine residues. These often involve hydrophobic interactions with residues like Isoleucine (Ile), Valine (Val), Alanine (Ala), and Phenylalanine (Phe). bepls.comthieme-connect.com The peptide backbone of Leu-Leu also provides hydrogen bond donors (the N-terminal amine and amide nitrogen) and acceptors (the C-terminal carboxyl and amide carbonyl), allowing it to form hydrogen bonds with polar residues or water molecules. frontiersin.org
A hypothetical docking of Leu-Leu into a protein binding site would involve scoring various poses based on binding energy. The results would highlight the most stable binding mode and the specific amino acid residues involved in the interaction.
Table 1: Potential Interacting Residues and Interaction Types for Leu-Leu in a Protein Binding Site
| Interacting Residue Type | Potential Interaction with Leu-Leu | Reference |
| Hydrophobic Residues (e.g., Leu, Ile, Val, Met, Tyr) | Hydrophobic (alkyl-alkyl, π-alkyl) interactions with the isobutyl side chains of both leucine units. | bepls.com |
| Polar/Charged Residues (e.g., Arg, Asp, Glu, Ser) | Hydrogen bonding with the peptide backbone's amide and carboxyl groups. Ionic interactions if the termini are charged. | frontiersin.orgfrontiersin.org |
| Glycine (B1666218) (Gly) | Provides flexibility to the binding pocket; potential for hydrogen bonding with the backbone. | bepls.com |
This table is illustrative and based on general principles of molecular docking and studies of related molecules.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For Leu-Leu acetate salt, MD simulations can reveal its conformational dynamics, the influence of solvent (like water), and its tendency to aggregate.
Studies on hydrophobic dipeptides, including Leu-Leu, have used MD simulations to explore their behavior in aqueous solutions. eie.grrsc.org Theoretical investigations have shown that dipeptide zwitterions like Leu-Leu adopt specific conformations in water that are quite similar to their solid-state crystal structures. rsc.org This suggests that the dipeptide acts as a semi-rigid object, which can facilitate crystallization. rsc.org
For dipeptides in the "F-F class," which includes Leu-Leu, the preferred conformation in crystals lies in the upper right quadrant of the Ramachandran plot. rsc.org This corresponds to a folded or turn-like structure rather than an extended β-strand. The simulations provide detailed information on the dihedral angles (phi, ψ) that define the peptide backbone's conformation.
Table 2: Predicted Conformational Angles for Class F-F Dipeptides (including Leu-Leu) in Crystal Structures
| Dihedral Angle | Approximate Value Range | Reference |
| Phi (φ) | ~60° | rsc.org |
| Psi (ψ) | 120° to 170° | rsc.org |
MD simulations also elucidate the role of the solvent. Water molecules form hydration shells around the peptide, influencing its conformational stability. The hydrophobic leucine side chains tend to minimize contact with water, which can drive self-assembly or interactions with other nonpolar molecules. All-atom MD simulations have been employed to study the self-association of related aromatic-aliphatic dipeptides, revealing how sequence and structure influence their tendency to form larger assemblies. eie.gr
Quantum Mechanical (QM) and Hybrid QM/MM Approaches for Reaction Mechanisms and Electronic Properties
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to study the electronic structure and properties of molecules with high accuracy. researchgate.net For this compound, QM calculations can elucidate conformational energies, charge distributions, and reaction mechanisms at a quantum level.
QM studies on dipeptides have been crucial for understanding the fundamental principles of protein structure. rsc.orgnih.gov For instance, QM calculations have been used to define the electronic properties of amino acid side chains and have shown that these properties influence secondary structure preferences. nih.gov The hydrophilicity of a side chain can be accurately described as a function of the electron densities of its atoms. nih.gov
In a study of twelve hydrophobic dipeptides, including Leu-Leu, DFT combined with implicit solvent models was used to determine the preferred conformations of their zwitterionic forms in water. rsc.org These high-level calculations confirmed that the conformations observed in crystals are indeed stable in aqueous solutions. rsc.org Such studies often involve comparing the energies of different conformers to identify the most stable structures. QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat a small, critical part of the system (like the peptide bond) with QM and the rest with classical MM, are valuable for modeling reactions in large systems like enzymes. acs.org
Table 3: Example of QM Application in Dipeptide Studies (Glycine Tautomerization)
| Property | Method | Finding | Reference |
| Tautomerization Energy (Canonical to Zwitterion) | DFT with implicit solvent models | Accurately predicts the experimental energy difference, validating the method for charged peptides like Leu-Leu zwitterions. | rsc.org |
This table illustrates a common validation method for QM approaches applied to amino acids and peptides.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For dipeptides, QSAR models are built to predict activities such as enzyme inhibition, bitterness, or intestinal stability based on descriptors derived from their amino acid composition and structure. nih.govmdpi.com
The Leu-Leu dipeptide possesses distinct structural features that are used in QSAR models. Key descriptors for peptides often relate to the properties of the N- and C-terminal amino acids. For Leu-Leu, these would include:
Hydrophobicity: Leucine is a highly hydrophobic amino acid, and this property is a critical descriptor in many QSAR models for peptide activity. mdpi.com
Steric Properties: The bulky isobutyl side chains contribute to the molecule's size and shape, which are captured by steric descriptors.
Electronic Properties: Descriptors related to the electronic character of the side chains and peptide bond are also used. nih.gov
For example, a QSAR study on bitter peptides found that a hydrophobic C-terminal amino acid was a key determinant for bitterness in dipeptides, followed by the contribution of a bulky, hydrophobic N-terminal amino acid—properties that are both prominent in Leu-Leu. mdpi.com Another study identified the dipeptide Leu-Leu as being significantly dominant in anti-inflammatory peptides (AIPs), suggesting its structural features are correlated with this specific bioactivity. nih.gov
Table 4: Common Descriptor Types Used in Dipeptide QSAR Modeling
| Descriptor Category | Examples | Relevance to Leu-Leu | Reference |
| Physicochemical | Hydrophobicity scales, pKa, partial specific volume | High hydrophobicity is a key feature of Leu-Leu. | mdpi.com |
| Topological | Molecular connectivity indices, shape indices | Describes the size, shape, and branching of the isobutyl groups. | acs.org |
| Electronic | Dipole moment, electronic properties of amino acids | Captures the charge distribution along the peptide backbone and side chains. | nih.gov |
| 3D Descriptors | 3D-MoRSE, WHIM | Encodes three-dimensional information about the molecule's conformation. | mdpi.com |
In Silico Prediction of Interaction Sites and Binding Affinities
Beyond docking, a range of in silico methods exists to predict protein interaction sites and the strength of ligand binding (binding affinity). These methods often leverage machine learning and large datasets of known protein-ligand complexes. nih.govfrontiersin.org
For a molecule like this compound, these tools can predict which regions on a target protein it is likely to bind to and provide a quantitative estimate of the binding strength. researchgate.net The prediction of interaction sites often relies on identifying surface pockets on the protein that are geometrically and physicochemically complementary to the ligand. researchgate.net For Leu-Leu, this would involve searching for hydrophobic pockets.
Binding affinity prediction tools, such as PRODIGY or Area-Affinity, use the 3D structure of the protein-ligand complex (which can be obtained from docking or experimental methods) to estimate the binding free energy (ΔG, often reported in kcal/mol) and the dissociation constant (Kd) or its logarithm (log(K)). nih.govdiva-portal.org These predictions are based on features like the number and type of intermolecular contacts, the properties of the interface area, and other structural parameters. diva-portal.org While experimental validation is essential, these in silico predictions are valuable for screening large numbers of potential interactions quickly. nih.gov
Table 5: Conceptual Output of an In Silico Binding Affinity Prediction for a Hypothetical Leu-Leu-Target Complex
| Prediction Parameter | Predicted Value | Unit | Interpretation | Reference |
| Binding Energy (ΔG) | -8.5 to -14.4 | kcal/mol | A more negative value indicates a stronger, more favorable binding interaction. | nih.gov |
| Binding Affinity (log(K)) | -8.5 to -10.6 | log(K) | A more negative value corresponds to a lower dissociation constant (Kd) and thus higher affinity. | nih.gov |
This table presents a typical range of values for true biomolecular interactions as predicted by modern in silico tools and is for illustrative purposes.
Biotechnological and Biochemical Research Applications of Leu Leu Acetate Salt
Utilization as a Research Probe for Enzyme Characterization
Leu-Leu acetate (B1210297) salt serves as a critical research probe for the characterization of various enzymes, particularly proteases and peptidases. The dipeptide L-leucyl-L-leucine can be used to investigate the functionality of dileucine motifs, which are involved in processes like the internalization and targeting of the vesicular acetylcholine (B1216132) transporter and clathrin adaptors AP-1 and AP-2.
One of the key enzymes studied using Leu-Leu derivatives is dipeptidyl peptidase I (DPPI), also known as cathepsin C. pnas.orgaai.org Research has shown that the methyl ester form, L-leucyl-L-leucine methyl ester (Leu-Leu-OMe), can selectively eliminate cytotoxic lymphocytes, a process dependent on the high levels of DPPI within these cells. pnas.orgpnas.org This specificity allows researchers to probe the function and activity of DPPI in different cell types. The mechanism involves the uptake of Leu-Leu-OMe and its conversion by DPPI into a membranolytic product. nih.gov
Furthermore, the dipeptide has been used in studies of other peptidases. For instance, Glycyl-L-leucine competitively inhibits the hydrolysis of glycyl-L-proline-4-nitroanilide by dipeptidyl peptidase IV (DPPIV). acs.org Additionally, various dipeptides, including those containing leucine (B10760876), have been screened for their inhibitory effects on enzymes like dipeptidyl peptidase III (DPP III) and xanthine (B1682287) oxidase. mdpi.comul.ie The inhibitory activity of these dipeptides provides insights into the enzyme's active site and substrate specificity. researchgate.net
Table 1: Leu-Leu Derivatives in Enzyme Inhibition Studies
| Dipeptide/Derivative | Target Enzyme | Type of Inhibition | Key Finding | Reference |
| Gly-Leu | Dipeptidyl Peptidase IV (DPPIV) | Competitive | Inhibits hydrolysis of Gly-Pro-pNA | acs.org |
| Trp-Val, His-Leu, etc. | Dipeptidyl Peptidase IV (DPPIV) | Inhibitor | Identified as DPP-IV inhibitors | ul.ie |
| H-D-Leu-Phe-NH-R | α-Chymotrypsin | Competitive | Inhibition dependent on C-terminal chain length | researchgate.net |
| Leu-Leu-OMe | Dipeptidyl Peptidase I (DPPI) | Substrate-dependent toxicity | Mediates killing of cytotoxic lymphocytes | pnas.orgbiorxiv.org |
Application as a Building Block in Synthetic Biology and Peptide Engineering
The dipeptide Leu-Leu is a fundamental building block in the fields of synthetic biology and peptide engineering. Its structural properties, stemming from the two leucine residues, make it a valuable component in the design and synthesis of novel peptides and proteins with specific functions. ontosight.ai
In synthetic biology, engineered microorganisms like E. coli are being developed as cell factories for the production of dipeptides such as Leu-Leu. acs.orgacs.org These biosynthetic approaches offer a more sustainable alternative to traditional chemical synthesis, which often involves complex steps and toxic byproducts. acs.org Researchers are optimizing these microbial systems by identifying and engineering enzymes like L-amino acid ligases (Lals) and knocking out endogenous peptidases that degrade the dipeptide product to enhance yields. acs.orgacs.org
In peptide engineering, Leu-Leu motifs are incorporated into larger peptide sequences to influence their structure, stability, and biological activity. For example, the Phe-Leu motif is found in neuropeptides like Leu-enkephalin and is a component of proteasome inhibitors used in cancer therapy. eie.gr The self-assembly properties of dileucine-containing peptides are also being explored for the creation of nanostructures. researchgate.net Furthermore, the acetate salt form of dipeptides can be important for their use in creating stable formulations for research and potential therapeutic applications. google.com
The versatility of Leu-Leu as a building block is highlighted by its use in creating various peptide analogues and derivatives. These modifications can include changes to the N- or C-termini, the incorporation of non-natural amino acids, or the attachment of fluorescent probes. researchgate.netglpbio.com Such engineered peptides are instrumental in studying protein-protein interactions, developing new drug candidates, and probing biological pathways. chemimpex.com
Development of In Vitro Assays and Screening Platforms
Leu-Leu acetate salt and its derivatives are integral to the development of in vitro assays and high-throughput screening platforms for identifying and characterizing new bioactive molecules. These platforms are crucial for drug discovery and diagnostics.
Fluorogenic substrates containing the Leu-Leu sequence or similar motifs are used in assays to measure the activity of specific proteases. glpbio.comchemimpex.com For instance, a substrate like H-D-Val-Leu-Lys-AMC acetate salt can be used to screen for inhibitors of proteases involved in various diseases. chemimpex.com The cleavage of the substrate by the enzyme releases a fluorescent molecule (AMC, 7-amino-4-methylcoumarin), providing a quantifiable signal of enzyme activity.
Screening platforms often utilize libraries of peptides, which can include dipeptides like Leu-Leu, to identify molecules that bind to specific protein targets or modulate their function. chemrxiv.org These platforms can range from cell-based assays to in silico prediction models. chemrxiv.orgresearchgate.net For example, researchers have developed computational platforms to screen for antihypertensive peptides, which may include sequences containing leucine. researchgate.net
The development of these assays also extends to studying the transport of dipeptides across cell membranes. Research has identified a novel dipeptide-specific facilitated transport system in lymphocytes that takes up L-leucyl-L-leucine methyl ester. nih.gov Understanding this transport mechanism is crucial for designing drugs that can effectively enter target cells.
Table 2: Examples of Leu-Leu in In Vitro Assay Development
| Application Area | Assay/Platform Type | Role of Leu-Leu or Derivative | Key Outcome | Reference(s) |
| Protease Inhibition | Fluorogenic Substrate Assay | Forms part of the cleavable substrate sequence. | Identification of protease inhibitors. | glpbio.comchemimpex.com |
| Drug Discovery | High-Throughput Screening | Member of a peptide library for target binding. | Discovery of novel bioactive peptides. | chemrxiv.org |
| Peptide Transport | Cellular Uptake Assay | Substrate for a dipeptide transport system. | Characterization of a novel transporter. | nih.gov |
| Antihypertensive Peptides | In Silico Screening | Component of peptides screened for activity. | Prediction of potential antihypertensive peptides. | researchgate.net |
Use in Biomimetic Systems and Material Science Research (Theoretical or In Vitro Scaffold)
The self-assembly properties of Leu-Leu and its derivatives are being harnessed in material science for the creation of biomimetic systems and novel nanomaterials. The dipeptide's ability to form ordered structures makes it an attractive building block for in vitro scaffolds and other advanced materials.
Research has shown that L-leucyl-L-leucine can self-organize in the solid state and from solutions to form different nanostructures. researchgate.net This behavior is influenced by factors such as capping groups on the N- and C-termini of the dipeptide. researchgate.net The resulting morphologies can range from tubular to spherical mesoscopic assemblies. researchgate.net
In the context of biomimetic systems, peptides containing leucine are being used to create nanoparticles that can mimic natural structures for applications like drug delivery. For example, conjugating fatty acids to the peptide leuprolide, which contains leucine, allows for the self-assembly of nanoparticles with enhanced permeability. nih.govresearchgate.net The principles of self-assembly are also being applied to create coacervates, which are liquid-like droplets formed by the phase separation of polymers. Polypeptides functionalized with amino acids like leucine have been shown to form coacervates, and their properties can be controlled by external stimuli. acs.org
These research efforts demonstrate the potential of this compound and related dipeptides as components in the bottom-up fabrication of functional materials with applications in nanotechnology and biomedicine. The ability to control the self-assembly of these simple building blocks opens up possibilities for designing complex and responsive materials. eie.grresearchgate.net
Conclusion and Future Outlook in Academic Research
Summary of Key Academic Contributions and Remaining Questions
The study of Leu-Leu stereoisomers has been instrumental in advancing chiral chromatography. Research on the enantioselective adsorption dynamics of leucyl-leucine (B1605453) on chiral stationary phases has provided insights into the mechanisms of enantiomer separation. sci-hub.se These studies help in the development of more efficient methods for separating stereoisomers, a critical process in the pharmaceutical industry.
Despite these contributions, several questions remain. The precise role of the Leu-Leu sequence in the context of larger peptides like leuprolide, beyond being a structural component, is not fully elucidated. Does it have subtle modulatory effects on receptor binding or peptide stability? Furthermore, while its degradation has been studied in certain contexts, a comprehensive understanding of its metabolic fate and the enzymes involved is still developing.
Key Research Contributions & Unanswered Questions
| Research Area | Key Contributions | Remaining Questions |
| Peptide Synthesis | Component of synthetic peptides like leuprolide. google.comnih.govnih.govnih.gov | What is the specific influence of the Leu-Leu motif on the biological activity and stability of larger peptides? |
| Chiral Separation | Model compound for studying enantioselective chromatography. sci-hub.se | How can the principles learned from Leu-Leu separation be applied to develop universal chiral separation technologies? |
| Biochemistry | Used in studies of enzyme kinetics and as a substrate for aminopeptidases. acs.org | What is the full spectrum of enzymes that can process Leu-Leu and what are their detailed kinetic parameters? |
| Metabolism | Part of studies on amino acid metabolism and protein synthesis regulation. nih.govresearchgate.net | What are the detailed regulatory roles of Leu-Leu or its metabolites in cellular signaling pathways? |
Emerging Research Avenues for Leu-Leu Acetate (B1210297) Salt in Peptide Chemistry and Biochemistry
The future of Leu-Leu acetate salt in academic research is poised for expansion into several exciting areas. In peptide chemistry, there is growing interest in "green" synthesis methods. acs.org This includes exploring enzymatic synthesis and liquid-phase peptide synthesis (LPPS) where this compound could serve as a key building block. nih.gov The development of more sustainable and efficient peptide synthesis protocols is a significant goal in pharmaceutical manufacturing.
In biochemistry, the role of dipeptides in cellular processes is an area of active investigation. Leucine (B10760876) itself is a known regulator of the mTOR signaling pathway, which is crucial for cell growth and proliferation. nih.gov Future research could explore whether Leu-Leu or its metabolites have distinct signaling roles, potentially acting as intracellular sensors or modulators. scispace.comnih.gov The study of leucyl-tRNA synthetases (LeuRSs), the enzymes that attach leucine to its tRNA, has revealed non-canonical functions beyond protein synthesis, and the potential involvement of dipeptides in these pathways is an intriguing possibility. nih.govsemanticscholar.org
Potential for Novel Methodological Developments and Theoretical Frameworks
The simplicity of this compound makes it an ideal candidate for developing and validating new analytical and theoretical methods. In analytical chemistry, its use in developing advanced separation techniques, such as supercritical fluid chromatography (SFC) and hydrophilic interaction liquid chromatography (HILIC), is an ongoing area of research. mdpi.com These methods offer advantages in terms of speed, efficiency, and reduced environmental impact.
Theoretically, the study of dipeptides like Leu-Leu can contribute to the development of more accurate models for predicting peptide structure and interactions. For instance, empirical models for the stability constants of metal-peptide complexes can be refined using data from simple dipeptides. researchgate.net Furthermore, understanding the dynamics of Leu-Leu adsorption on surfaces can inform the design of novel biomaterials and drug delivery systems. sci-hub.se
Potential Methodological & Theoretical Advancements
| Field | Potential Development | Relevance of this compound |
| Analytical Chemistry | Advanced separation techniques (SFC, HILIC). mdpi.com | Ideal test analyte due to its defined structure and properties. |
| Computational Chemistry | Improved predictive models for peptide-protein interactions. | Simple system for validating and refining computational algorithms. |
| Biomaterials Science | Design of surfaces with controlled peptide adsorption. | Model for studying the fundamental interactions between peptides and materials. |
Interdisciplinary Perspectives and Collaborative Research Opportunities
The study of this compound is inherently interdisciplinary, bridging chemistry, biology, and materials science. slcc.edu Collaborative research efforts can leverage this interdisciplinary nature to drive innovation. For example, chemists synthesizing novel Leu-Leu analogs can collaborate with biochemists to study their enzymatic processing and cellular effects. frontiersin.org
Furthermore, the development of peptide-based therapeutics and diagnostics offers a rich area for collaboration. researchgate.net While Leu-Leu itself is not a therapeutic, its incorporation into larger peptides is common. google.com Collaborative projects between synthetic chemists, pharmacologists, and clinicians are essential for the successful development of such complex molecules.
The investigation of dipeptides in the context of the gut microbiome is another promising interdisciplinary frontier. Understanding how gut bacteria metabolize dipeptides like Leu-Leu could provide insights into host-microbe interactions and their impact on health and disease. researchgate.net
Q & A
Q. How is Leu-Leu acetate salt synthesized and characterized for research use?
this compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods, followed by purification using reversed-phase HPLC. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (e.g., MALDI-TOF) for molecular weight validation, and elemental analysis to verify acetate counterion stoichiometry. Purity (>97%) is confirmed via HPLC with UV detection at 214 nm .
Q. What experimental conditions are critical for maintaining this compound stability?
Store lyophilized powder at −20°C in desiccated conditions to prevent hydrolysis. For aqueous solutions, use pH 7.4 buffers (e.g., PBS) and avoid prolonged exposure to temperatures >37°C. Stability assays should include periodic HPLC analysis to detect degradation products .
Q. How can researchers verify the biological activity of this compound in cell-based assays?
Use keratinocyte differentiation models (e.g., NHEKs) and measure biomarkers like transglutaminase 1 (TGase 1) via Western blot. Dose-response curves (e.g., 0–100 μg/ml) and cytotoxicity assessments (Calcein-AM/ethidium homodimer-1 viability assays) are essential to distinguish bioactive from toxic concentrations .
Advanced Research Questions
Q. Why does this compound fail to induce TGase 1 expression in NHEKs, unlike structurally similar dipeptides?
Contradictory results may arise from differences in dipeptide uptake efficiency or intracellular hydrolysis rates. Methodological considerations:
- Compare transport kinetics using radiolabeled Leu-Leu (e.g., ³H-Leu-Leu) to quantify cellular uptake .
- Inhibit peptidases (e.g., leupeptin) to assess whether hydrolysis limits bioactive metabolite availability .
Q. How do growth medium components influence this compound transport in bacterial systems?
In Lactococcus lactis, Leu-Leu uptake via the DtpP transporter increases 2–3× in chemically defined media (CDM) vs. complex media (e.g., M17). Pre-exposure to Leu-Leu or Leu-Leu-Leu in CDM further induces DtpP activity, suggesting peptide-dependent regulation. Experimental design should include transport assays with ¹⁴C-labeled peptides and competitive inhibitors (e.g., excess unlabeled Leu-Leu) .
Q. What analytical strategies resolve contradictions in this compound’s role in vesicular trafficking studies?
Dileucine motifs (e.g., in vesicular acetylcholine transporters) require validation via mutagenesis and colocalization assays (e.g., confocal microscopy with clathrin-AP1/AP2 markers). Contradictory data may stem from cell-type-specific trafficking machinery or acetate salt interference with pH-dependent endosomal sorting. Include controls with acetate-free Leu-Leu analogs .
Methodological Guidelines
- Reproducibility : Document buffer composition (e.g., sodium acetate pH 4.6 vs. HEPES pH 7.5), as counterions affect peptide solubility and activity .
- Data Reporting : Use supplementary materials for extensive datasets (e.g., full NMR spectra, raw transport kinetics) to comply with journal guidelines .
- Ethical Validation : Disclose peptide supplier (e.g., Bachem AG) and lot numbers to address batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
